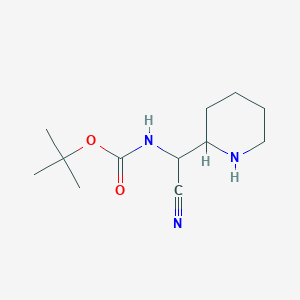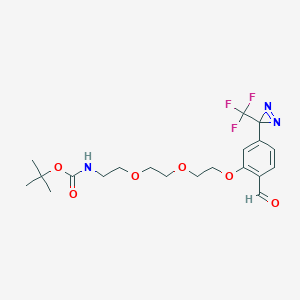![molecular formula C60H86N4O2S5 B14782835 3,27-Bis(3-ethylheptyl)-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaene-7,23-dicarbaldehyde](/img/structure/B14782835.png)
3,27-Bis(3-ethylheptyl)-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaene-7,23-dicarbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,27-Bis(3-ethylheptyl)-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[169002,1204,1105,9013,17019,26021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaene-7,23-dicarbaldehyde is a complex organic compound with a unique structure This compound is characterized by its multiple rings, sulfur and nitrogen atoms, and long alkyl chains
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the core structure and the introduction of the various substituents. Typical synthetic routes may include:
Cyclization reactions: to form the octacyclic core.
Alkylation reactions: to introduce the ethylheptyl and undecyl groups.
Thiation and azation reactions: to incorporate sulfur and nitrogen atoms.
Industrial Production Methods
Industrial production of such complex compounds may involve:
Batch synthesis: in specialized reactors.
Purification steps: such as chromatography to isolate the desired product.
Quality control: measures to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
This compound may undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions may include:
Oxidizing agents: such as potassium permanganate or hydrogen peroxide.
Reducing agents: such as lithium aluminum hydride or sodium borohydride.
Catalysts: such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example:
Oxidation: may yield sulfoxides or sulfones.
Reduction: may yield amines or thiols.
Substitution: may yield various derivatives with different functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving sulfur and nitrogen atoms.
Medicine: As a potential drug candidate with unique pharmacological properties.
Industry: As a component in materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism by which this compound exerts its effects will depend on its interactions with molecular targets. Potential mechanisms may include:
Binding to enzymes: and inhibiting their activity.
Interacting with receptors: and modulating their signaling pathways.
Incorporating into membranes: and altering their properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other polycyclic molecules with sulfur and nitrogen atoms, such as:
Thiazoles: Compounds with a five-membered ring containing sulfur and nitrogen.
Azepines: Compounds with a seven-membered ring containing nitrogen.
Uniqueness
The uniqueness of this compound lies in its specific combination of rings, substituents, and functional groups, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C60H86N4O2S5 |
|---|---|
Molecular Weight |
1055.7 g/mol |
IUPAC Name |
3,27-bis(3-ethylheptyl)-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaene-7,23-dicarbaldehyde |
InChI |
InChI=1S/C60H86N4O2S5/c1-7-13-17-19-21-23-25-27-29-33-43-45(39-65)67-59-53-57(69-55(43)59)47-49-50(62-71-61-49)48-52(51(47)63(53)37-35-41(11-5)31-15-9-3)64(38-36-42(12-6)32-16-10-4)54-58(48)70-56-44(46(40-66)68-60(54)56)34-30-28-26-24-22-20-18-14-8-2/h39-42H,7-38H2,1-6H3 |
InChI Key |
CFUAJOQUXFKYCI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC1=C(SC2=C1SC3=C2N(C4=C3C5=NSN=C5C6=C4N(C7=C6SC8=C7SC(=C8CCCCCCCCCCC)C=O)CCC(CC)CCCC)CCC(CC)CCCC)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Iodo-1,7-dimethyl-4,5-dihydro-1H-pyrido[4,3-b]azepine-2,8(3H,7H)-dione](/img/structure/B14782767.png)


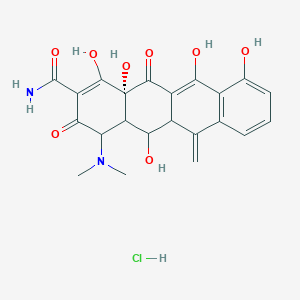
![2-amino-N-[(1-methylpiperidin-3-yl)methyl]propanamide](/img/structure/B14782795.png)
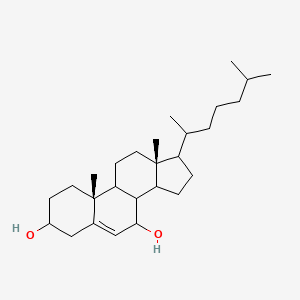
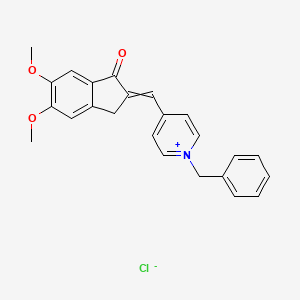
![[(10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonochloridate](/img/structure/B14782805.png)
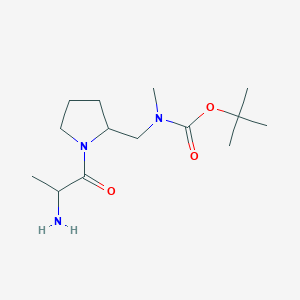
![3,5-diamino-6-chloro-N-[[4-[4-(2,3-dihydroxypropoxy)phenyl]butylhydrazinylidene]methyl]pyrazine-2-carboxamide;methanesulfonic acid](/img/structure/B14782812.png)
